Tétra-N-acétyl kanamycine A

Vue d'ensemble

Description

Tetra-N-acetyl Kanamycin A is a derivative of Kanamycin, an aminoglycoside antibiotic widely used in treating animal diseases caused by Gram-negative and Gram-positive infections . It is available for purchase from various chemical and analytical standards suppliers .

Synthesis Analysis

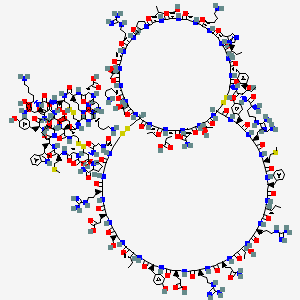

The synthesis of Tetra-N-acetyl Kanamycin A and its derivatives involves the introduction of additional protonatable groups (amino-, guanidino or pyridinium) at the 6″-position of kanamycin A . The tetra-N-protected-6″-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A has been demonstrated to interact with a weak nucleophile, pyridine, resulting in the formation of the corresponding pyridinium derivative .Molecular Structure Analysis

The Tetra-N-acetyl Kanamycin A molecule contains a total of 91 bond(s). There are 47 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 3 six-membered ring(s), 4 secondary amide(s) (aliphatic), 7 hydroxyl group(s), 1 primary alcohol(s), 6 secondary alcohol(s), and 4 ether(s) (aliphatic) .Applications De Recherche Scientifique

Propriétés antibactériennes

Tétra-N-acétyl kanamycine A: est un dérivé de la kanamycine A, qui est un antibiotique aminoglycoside. Il a été étudié pour son potentiel à lutter contre les bactéries résistantes aux médicaments. La modification de la kanamycine A pour produire de la this compound pourrait conduire à des antibiotiques qui conservent leur efficacité contre les souches résistantes .

Modification structurelle pour une activité accrue

Les chercheurs ont exploré la modification structurelle des aminoglycosides comme la kanamycine A pour surmonter la résistance. La this compound sert d'échafaudage pour d'autres modifications chimiques visant à améliorer l'activité antibactérienne et à réduire la résistance .

Interaction avec les nucléophiles

La capacité de la this compound à interagir avec les nucléophiles faibles a été démontrée. Cette interaction pourrait être exploitée dans la synthèse de nouveaux composés ayant des applications thérapeutiques potentielles .

Développement de nouveaux agents antibactériens

L'introduction de groupes protonables à des positions spécifiques de la kanamycine A, conduisant à des composés comme la this compound, est une direction prometteuse pour le développement de nouveaux agents antibactériens. Ces modifications peuvent conduire à des composés ayant une activité améliorée contre certaines souches de bactéries .

Étude de la relation structure-activité

La this compound peut fournir des informations précieuses sur la relation entre la structure moléculaire et l'activité antibactérienne. Comprendre cette relation est crucial pour la conception de nouveaux antibiotiques .

Surmonter la résistance aux aminoglycosides

Des modifications comme celles observées dans la this compound peuvent conduire à des dérivés qui sont moins influencés par les mécanismes de résistance courants associés aux mutations des protéines bactériennes, telles que le facteur d'élongation G .

Développement de bioessais

Le composé a été utilisé dans des bioessais pour évaluer l'efficacité de nouveaux dérivés d'aminoglycosides. Ces bioessais sont essentiels pour le criblage des antibiotiques potentiels avant qu'ils ne passent aux essais cliniques .

Outil de recherche pharmaceutique

En tant que biochimique disponible pour la recherche en protéomique, la this compound sert d'outil dans la recherche pharmaceutique pour étudier les interactions et les fonctions des protéines, ce qui peut conduire à la découverte de nouvelles cibles médicamenteuses .

Mécanisme D'action

Target of Action

Tetra-N-acetyl Kanamycin A, like other aminoglycosides, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

The compound interacts with its target by binding to the 30S ribosomal subunit, causing a misreading of t-RNA . This interaction disrupts the normal process of protein synthesis, leaving the bacterium unable to synthesize proteins vital to its growth . Specifically, Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit .

Biochemical Pathways

The biochemical pathways affected by Tetra-N-acetyl Kanamycin A involve the process of protein synthesis. By binding to the 30S ribosomal subunit, the compound disrupts the normal decoding of mRNA, leading to errors in protein synthesis . This disruption can lead to the death of the bacterial cell, as it is unable to produce the proteins necessary for its survival .

Result of Action

The primary result of Tetra-N-acetyl Kanamycin A’s action is the inhibition of protein synthesis, which leads to the death of the bacterial cell . By causing a misreading of t-RNA, the compound prevents the bacterium from producing the proteins it needs to survive . This makes it an effective antibacterial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetra-N-acetyl Kanamycin A. For instance, environmental conditions that affect bacterial respiration have been reported to result in changes to aminoglycoside susceptibility and uptake

Orientations Futures

Modifying the 6″-position of kanamycin A with protonatable groups is a promising direction for the further development of new antibacterial agents with reduced resistances . Moreover, most of the obtained 6″-modified kanamycin A derivatives were less influenced by the resistant mechanism associated with mutations of the elongation factor G than the parent kanamycin A .

Analyse Biochimique

Biochemical Properties

Tetra-N-acetyl Kanamycin A, like other aminoglycosides, interacts with various enzymes and proteins in bacterial cells. It primarily binds to the bacterial ribosome, thereby inhibiting protein synthesis and generating errors in the translation of the genetic code

Cellular Effects

Tetra-N-acetyl Kanamycin A exerts significant effects on bacterial cells. By binding to the bacterial ribosome, it disrupts protein synthesis, leading to the production of faulty proteins that can impair cell function . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tetra-N-acetyl Kanamycin A involves the inhibition of protein synthesis at the molecular level. It binds to the bacterial ribosome, causing misreading of the genetic code and leading to the production of faulty proteins . This binding interaction is key to its antibiotic activity.

Dosage Effects in Animal Models

These studies have shown that the effects of aminoglycosides can vary with different dosages, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Tetra-N-acetyl Kanamycin A is involved in the metabolic pathways of aminoglycoside antibiotics. These pathways involve various enzymes and cofactors, and can impact metabolic flux and metabolite levels

Subcellular Localization

The subcellular localization of Tetra-N-acetyl Kanamycin A is likely to be similar to that of other aminoglycosides, which are known to localize to the bacterial ribosome This localization is key to their function as inhibitors of protein synthesis

Propriétés

IUPAC Name |

N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t12-,13+,14-,15-,16+,17-,18-,19-,20+,21-,22-,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGDIANBIMNRQW-OBHSWUIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858435 | |

| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20399-23-9 | |

| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Tetra-N-acetyl Kanamycin A used as a starting material for synthesizing new Kanamycin derivatives?

A1: The research highlights Tetra-N-acetyl Kanamycin A as a valuable starting point for chemical modification due to its defined structure and the presence of reactive groups. Specifically, the papers focus on manipulating the C2 and C6 positions of the 3-amino-glucose moiety within the Kanamycin A structure [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.